molecular formula C10H21NO2 B1310507 Tert-butyl 6-aminohexanoate CAS No. 5514-98-7

Tert-butyl 6-aminohexanoate

Cat. No. B1310507
CAS RN: 5514-98-7
M. Wt: 187.28 g/mol
InChI Key: ARKHCHKVZVMJRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various strategies. For instance, tert-butyl aminocarbonate, a related compound, is synthesized by reacting hydroxylamine with excess di-tert-butyl dicarbonate, indicating that tert-butyl groups can be introduced through reactions with di-tert-butyl-based reagents . Similarly, the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate through asymmetric reduction using immobilized Saccharomyces cerevisiae suggests that biocatalysis could be a viable method for synthesizing chiral tert-butyl compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex and is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the structure of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was elucidated using these techniques, revealing intramolecular hydrogen bonding . This suggests that tert-butyl 6-aminohexanoate may also exhibit specific structural features that could be characterized similarly.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. N-tert-butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, indicating that tert-butyl groups can be involved in the activation of imines for nucleophilic addition and can be cleaved under acidic conditions . The versatility of tert-butyl compounds in reactions is further demonstrated by the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, which involves adjustments in reaction conditions and optical resolution techniques .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the conformational flexibility of p-tert-butylcalix arene hexaacetic acid changes with the solvent environment, which affects its binding affinity towards metal ions like Pb(II) . The thermal properties and stability of tert-butyl compounds can be studied using thermal analysis, as demonstrated in the characterization of Schiff base compounds derived from tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Scientific Research Applications

Environmental Science and Biodegradation

In environmental science, research has highlighted the presence and impact of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), on various environmental matrices and human exposure pathways. Toxicity studies suggest potential hepatic toxicity and carcinogenic effects, emphasizing the need for future studies on novel SPAs with reduced environmental pollution potential (Liu & Mabury, 2020).

Biodegradation studies, particularly on nylon oligomers like 6-aminohexanoate-oligomer, have identified microbial enzymes responsible for the degradation process, shedding light on the molecular adaptation of microorganisms towards xenobiotic compounds (Negoro et al., 1994).

Bioseparation Processes

The application of three-phase partitioning (TPP) as a nonchromatographic bioseparation technology for the extraction, separation, and purification of bioactive molecules from natural sources has been reviewed, highlighting its efficiency, economy, and scalability for industrial applications (Yan et al., 2018).

Chemical Synthesis

Research in chemical synthesis emphasizes the utility of tert-butanesulfinamide in the stereoselective synthesis of amines and N-heterocycles, demonstrating its significant role in producing structurally diverse compounds for potential therapeutic applications (Philip et al., 2020).

Environmental Remediation

The degradation and fate of methyl tert-butyl ether (MTBE) in environmental settings have been extensively studied, with research focusing on microbial degradation pathways, the role of tert-butyl alcohol (TBA) as a key intermediate, and the application of bioremediation techniques to mitigate pollution (Schmidt et al., 2004).

Safety And Hazards

Tert-butyl 6-aminohexanoate is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

tert-butyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKHCHKVZVMJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444319
Record name Tert-butyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6-aminohexanoate

CAS RN

5514-98-7
Record name Tert-butyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 10 L reaction flask equipped with N2 inlet, 0.383 Kg of 6-aminocaproic acid (2.92 mol) was slowly added to 3.14 Kg of stirring thionyl chloride (26.28 mol). The maximum temperature during the addition is kept at about 30° C. Upon complete addition, the reaction was allowed to stir at 20-30° C. for 1 h, then concentrated via rotary evaporation (max 40° C. bath). Excess thionyl chloride was chased-off by the addition of toluene (0.843 Kg) and the solution was re-concentrated via rotary evaporation (max 40° C. bath). To the resulting tan solid a suspension of 0.537 Kg of sodium bicarbonate (6.42 mol) was added in 2.97 Kg of t-BuOH (40.3 mol) and reaction allowed to stir at 20-30° C. for 2 h. The excess t-BuOH was removed in vacuo (max 40° C. bath) and residue diluted with 5.17 Kg of ethyl acetate and washed with four portions of 1M NaOH (0.307 Kg in 7.68 Kg water), three portions of H2O (1.92 Kg), one portion of sat. aq. NaCl (0.767 Kg in 1.92 Kg water), dried with anhydrous Na2SO4 (0.383 Kg), filtered via Buchner funnel, rinced with ethyl acetate (1.72 Kg), and concentrated in vacuo (max 50° C. bath). The tan liquid residue was distilled (bp 97-98° C./2 mmHg) to afford 0.290 Kg of t-butyl-6-aminocaproate (53% yld) as a clear colourless to light yellow oil.
Quantity
0.383 kg
Type
reactant
Reaction Step One
Quantity
3.14 kg
Type
reactant
Reaction Step One
Quantity
0.537 kg
Type
reactant
Reaction Step Two
Quantity
2.97 kg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
Q Chen, R Gabathuler - Synthetic communications, 2004 - Taylor & Francis
… The phosgene‐activated camptothecin intermediate is then treated in situ with tert‐butyl 6‐aminohexanoate to give the corresponding ester 2 in 87% yield. Deprotection of tert‐butyl …
Number of citations: 6 www.tandfonline.com
JK Lee, KC Ahn, DW Stoutamire, SJ Gee… - Journal of agricultural …, 2003 - ACS Publications
… The residue was redissolved in ethyl acetate and again stripped under high vacuum to yield 1.28 g of 9 (tert-butyl 6-aminohexanoate) as a colorless oil. H NMR (CDCl 3 ): δ 1.36 (m, 2H, …
Number of citations: 76 pubs.acs.org
P Wentworth Jr, Y Liu, AD Wentworth… - Proceedings of the …, 1998 - National Acad Sciences
… was oxidized smoothly with a 5% aqueous potassium permanganate solution to the carboxylic acid 12, which, without further purification, was acylated with tert-butyl 6-aminohexanoate …
Number of citations: 58 www.pnas.org
L Đorđević, H Sai, Y Yang, NA Sather… - Angewandte …, 2023 - Wiley Online Library
… Following the imidization reaction, with tert-butyl 6aminohexanoate in the presence of base, we obtained tert-butyl protected PMI-L5 (S5), which could be easily deprotected with …
Number of citations: 1 onlinelibrary.wiley.com
ZH Mohamed, C Rhein, B Schmid, P Tripal… - Bioorganic & Medicinal …, 2021 - Elsevier
Recently, FRET probes for acid sphingomyelinase (ASM) have enabled the observation of enzyme activity in intact cells for the first time. Here we present an ASM FRET probe …
Number of citations: 3 www.sciencedirect.com
H Tao, P Peralta-Yahya, H Lin, VW Cornish - Bioorganic & medicinal …, 2006 - Elsevier
… To a solution of Compound 21 (25 mg, 0.053 mmol) and PyBOP (28 mg, 0.054 mmol) in DMF (1 mL) was added a solution of tert-butyl 6-aminohexanoate (27 mg, 0.144 mmol) in …
Number of citations: 9 www.sciencedirect.com
M Tassinari, M Zuffo, M Nadai, V Pirota… - Nucleic Acids …, 2020 - academic.oup.com
… 0.61 mmol of 1 were dissolved in 150 ml of acetonitrile and 2.5 molar equivalents of tert-butyl 6-aminohexanoate were added. The mixture was heated at 60C upon stirring for 4.5 h, …
Number of citations: 33 academic.oup.com
D Mustafa, D Ma, W Zhou, P Meisenheimer… - Bioconjugate …, 2016 - ACS Publications
Luminogenic probes were designed and synthesized for the detection of uptake transporter activity in a lytic cell-based assay. These probes rely on a self-cleavable trimethyl lock …
Number of citations: 12 pubs.acs.org
EA Skrotzki, JK Vandavasi, SG Newman - chemrxiv.org
… 6-Nitrohexanoic Acid Tert-Butyl Ester (2e): The title compound was synthesized according to general procedure A using tert-butyl-6-aminohexanoate (0.0375 g, 0.2 mmol) and 2 g of dry …
Number of citations: 0 chemrxiv.org
EA Skrotzki, JK Vandavasi… - The Journal of Organic …, 2021 - ACS Publications
… The title compound was synthesized according to general procedure A using tert-butyl-6-aminohexanoate (0.0375 g, 0.2 mmol) and 2 g of dry silica gel. After reaction, the product was …
Number of citations: 15 pubs.acs.org

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